molecular formula C11H14N4 B1368717 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 889943-47-9

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1368717
M. Wt: 202.26 g/mol
InChI Key: ZWXUXOSRVISZHS-UHFFFAOYSA-N
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Description

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C11H14N4. It has a molecular weight of 202.26 . This compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported in various studies. For instance, a structure-based virtual screening made on IDO1 active site led to the identification of a hit compound displaying an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency .


Molecular Structure Analysis

The molecular structure of 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines have been studied in the context of their potential as Smo inhibitors . Four of these novel compounds showed directly bound to Smo protein with stronger binding affinity than VIS .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine include a molecular weight of 202.26 and a storage temperature of 28 C . The compound is solid in physical form .

Scientific Research Applications

Synthesis and Structure

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, a type of triazolopyridine, has been a subject of study due to its pharmaceutical applications. El-Kurdi et al. (2021) detailed the synthesis of related compounds, demonstrating their biological activity. This study provides insights into the molecular structure and potential applications of these compounds in pharmaceuticals (El-Kurdi et al., 2021).

Pharmacological Applications

Triazolopyridines, including variants of 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, have shown potential as adenosine receptor antagonists. Vu et al. (2004) investigated derivatives of this compound, finding them effective in models of Parkinson's disease. These findings highlight the therapeutic potential of these compounds in neurodegenerative diseases (Vu et al., 2004).

Herbicidal Activity

In the agricultural sector, Liu et al. (2015) explored 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives, including those structurally similar to 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, for their herbicidal properties. They discovered that some compounds exhibited high herbicidal activity, suggesting potential use in weed control (Liu et al., 2015).

Bio-medicinal Chemistry

Gandikota et al. (2017) highlighted the significance of triazolopyridines in bio-medicinal chemistry, noting their applications in treating various diseases. This research underscores the broad scope of therapeutic uses for compounds like 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine in medicine (Gandikota et al., 2017).

Future Directions

The [1,2,4]triazolo[4,3-a]pyridines, including 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, have shown promise in various areas of research, particularly as potential inhibitors of the IDO1 enzyme . Future research could focus on further exploring their potential in this area, as well as investigating their other possible applications.

properties

IUPAC Name

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUXOSRVISZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243796
Record name 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine

CAS RN

889943-47-9
Record name 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889943-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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